molecular formula C38H58O2S2 B14267876 2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene CAS No. 135021-02-2

2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene

Cat. No.: B14267876
CAS No.: 135021-02-2
M. Wt: 611.0 g/mol
InChI Key: JICAMSXAGOTNOI-UHFFFAOYSA-N
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Description

1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene is an organic compound that belongs to the class of conjugated polymers. This compound is known for its unique electrochromic properties, making it a subject of interest in the field of materials science and electrochemistry. The structure of 1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene consists of a benzene ring substituted with two thienyl groups and two dodecyloxy groups, which contribute to its distinct electronic and optical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene can be synthesized through a series of organic reactions. One common method involves the Stille cross-coupling reaction, where a stannylated thiophene derivative reacts with a dibromo-substituted benzene derivative in the presence of a palladium catalyst . The reaction typically occurs under inert conditions, such as an argon atmosphere, and requires heating to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for 1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that exhibit altered electronic and optical properties.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene exerts its effects involves the reversible oxidation and reduction of the thienyl groups. Upon oxidation, the compound forms radical cations, leading to changes in its electronic structure and optical properties. These changes are reversible, allowing the compound to switch between different states under applied electrical potentials . The molecular targets include the π-conjugated system of the benzene and thienyl rings, which facilitate electron delocalization and charge transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene is unique due to the presence of dodecyloxy groups, which improve its solubility in organic solvents and enhance its processability. This makes it a versatile compound for various applications in materials science and electrochemistry.

Properties

CAS No.

135021-02-2

Molecular Formula

C38H58O2S2

Molecular Weight

611.0 g/mol

IUPAC Name

2-(2,5-didodecoxy-4-thiophen-2-ylphenyl)thiophene

InChI

InChI=1S/C38H58O2S2/c1-3-5-7-9-11-13-15-17-19-21-27-39-35-31-34(38-26-24-30-42-38)36(32-33(35)37-25-23-29-41-37)40-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,29-32H,3-22,27-28H2,1-2H3

InChI Key

JICAMSXAGOTNOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1C2=CC=CS2)OCCCCCCCCCCCC)C3=CC=CS3

Origin of Product

United States

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